molecular formula C14H13NO3S B1437589 2-(4-Ethylbenzamido)thiophene-3-carboxylic acid CAS No. 1019449-40-1

2-(4-Ethylbenzamido)thiophene-3-carboxylic acid

Cat. No. B1437589
M. Wt: 275.32 g/mol
InChI Key: DMGZVYBIMPTIKD-UHFFFAOYSA-N
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Description

2-(4-Ethylbenzamido)thiophene-3-carboxylic acid (2-EBCA) is an organic compound belonging to the family of carboxylic acids. It is a derivative of thiophene and is used in a variety of scientific research applications. 2-EBCA has a wide range of properties, including its ability to act as a catalyst in chemical reactions, its ability to form complexes with metal ions, and its ability to act as a ligand in coordination chemistry.

Scientific Research Applications

Anticancer Activity

The compound has been employed as a precursor in the synthesis of novel heterocycles, showing potent anticancer activity against specific human cancer cell lines. The research highlights the synthesis of new heterocycles utilizing thiophene incorporated thioureido substituent as precursors, with some compounds demonstrating significant anticancer properties (Abdel-Motaal, Alanzy, & Asem, 2020).

Antimicrobial and Antioxidant Properties

Some studies focus on the synthesis of compounds with thiophene structures, exhibiting notable antimicrobial and antioxidant activities. These compounds have been synthesized through various reactions and evaluated for their antimicrobial and antioxidant potentials, revealing significant properties in some synthesized compounds (Raghavendra et al., 2016), (Mabkhot et al., 2017).

Anti-inflammatory Agents

Thiophene derivatives have been synthesized and evaluated for their anti-inflammatory activities. The research involves the conversion of certain compounds into others with potential anti-inflammatory properties, offering insights into the bioactive potential of thiophene derivatives (Radwan, Shehab, & El-Shenawy, 2009).

Material Science Applications

Thiophene structures have been extensively explored for their applications in material science, including their use in organic field-effect transistors, chemical sensors, and solar cells. These compounds show a wide range of biological activities and are integral in the development of materials with advanced functionalities (Osterod et al., 2001).

Molecular Structural Studies

Studies involving X-ray diffraction and quantum chemical calculations have been conducted on thiophene derivatives to understand their molecular structure, bonding, and active centers. These studies provide detailed insights into the structural and electronic properties of thiophene derivatives, contributing to the understanding of their reactivity and potential applications in various fields (Jie, 2013).

properties

IUPAC Name

2-[(4-ethylbenzoyl)amino]thiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3S/c1-2-9-3-5-10(6-4-9)12(16)15-13-11(14(17)18)7-8-19-13/h3-8H,2H2,1H3,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMGZVYBIMPTIKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NC2=C(C=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Ethylbenzamido)thiophene-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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